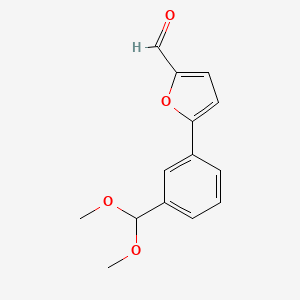
2,6-Bis((1H-imidazol-1-yl)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis((1H-imidazol-1-yl)methyl)pyridine is a heterocyclic compound with the molecular formula C13H13N5. It is characterized by the presence of two imidazole groups attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((1H-imidazol-1-yl)methyl)pyridine typically involves the reaction of 2,6-dibromomethylpyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis((1H-imidazol-1-yl)methyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The imidazole groups can participate in nucleophilic substitution reactions.
Coordination Reactions: The compound can act as a ligand, forming coordination complexes with metal ions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Coordination Complex Formation: Metal salts like iron(II) sulfate or copper(II) chloride can be used under mild conditions to form coordination complexes.
Major Products
Substitution Products: Depending on the substituents introduced, various substituted imidazole derivatives can be formed.
Coordination Complexes: Complexes with metals such as iron, copper, and zinc are common.
Scientific Research Applications
2,6-Bis((1H-imidazol-1-yl)methyl)pyridine has several applications in scientific research:
Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which are studied for their magnetic and electronic properties.
Biological Studies: The compound and its metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science:
Mechanism of Action
The mechanism of action of 2,6-Bis((1H-imidazol-1-yl)methyl)pyridine largely depends on its role as a ligand in coordination complexes. When forming complexes with metal ions, the imidazole groups coordinate to the metal center, influencing the electronic structure and reactivity of the metal. This can lead to various catalytic and biological activities .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(benzimidazol-2-yl)pyridine: Similar structure but with benzimidazole groups instead of imidazole.
2,6-Di(pyrazol-1-yl)pyridine: Contains pyrazole groups instead of imidazole.
Uniqueness
2,6-Bis((1H-imidazol-1-yl)methyl)pyridine is unique due to its specific electronic properties and ability to form stable coordination complexes with a variety of metal ions. This makes it particularly valuable in the study of spin crossover phenomena and other electronic transitions in coordination chemistry .
Properties
Molecular Formula |
C13H13N5 |
|---|---|
Molecular Weight |
239.28 g/mol |
IUPAC Name |
2,6-bis(imidazol-1-ylmethyl)pyridine |
InChI |
InChI=1S/C13H13N5/c1-2-12(8-17-6-4-14-10-17)16-13(3-1)9-18-7-5-15-11-18/h1-7,10-11H,8-9H2 |
InChI Key |
PXSZNVYELYSGGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)CN2C=CN=C2)CN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B11764966.png)

![[1,4'-Bipiperidin]-3-one](/img/structure/B11764999.png)
![Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11765000.png)
![Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B11765002.png)
![ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11765003.png)



![Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl-](/img/structure/B11765010.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B11765015.png)
![6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B11765016.png)


